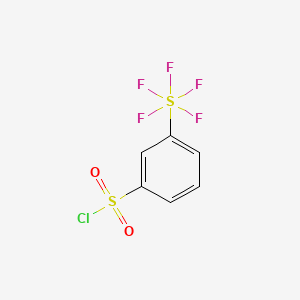

3-(Pentafluorosulfur)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKBNJEZZMVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-62-5 | |

| Record name | 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(pentafluorosulfur)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of a robust and contemporary synthetic route to 3-(pentafluorosulfur)benzenesulfonyl chloride, a valuable building block in medicinal chemistry and drug discovery. The pentafluorosulfur (SF₅) group is of significant interest due to its unique electronic properties, high stability, and lipophilicity, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This document details a multi-step synthesis commencing with the commercially available precursor, 1,2-bis(3-nitrophenyl)disulfane. The guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and safety considerations.

Introduction: The Significance of the Pentafluorosulfur Moiety

The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern medicinal chemistry. Its strong electron-withdrawing nature, comparable to a nitro group, combined with high thermal and chemical stability, makes it an attractive substituent for modulating the properties of drug candidates.[1] Key attributes of the SF₅ group include its ability to enhance metabolic stability and improve membrane permeability due to its significant lipophilicity.[1] The synthesis of molecules containing the SF₅ group, however, can be challenging. This guide provides a detailed, practical, and mechanistically informed pathway to this compound, a versatile intermediate for the synthesis of novel sulfonamides and other derivatives.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is strategically designed in three main stages, starting from a readily available precursor. This pathway ensures regiochemical control and employs modern, safer reagents in the final step.

Caption: Overall synthetic pathway to this compound.

The synthesis commences with the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane to introduce the SF₅ group. The resulting nitro intermediate is then reduced to the corresponding aniline. Finally, a Sandmeyer-type chlorosulfonylation reaction converts the aniline to the target sulfonyl chloride.

Detailed Experimental Protocols

Step 1: Synthesis of 3-nitro-1-(pentafluorosulfanyl)benzene

The introduction of the pentafluorosulfanyl group is achieved through the direct fluorination of a diaryl disulfide. This method is a known industrial process for producing nitro-(pentafluorosulfanyl)benzenes.[2][3]

Reaction: Oxidative fluorination of 1,2-bis(3-nitrophenyl)disulfane.

Protocol:

-

In a suitable fluorination reactor, a solution of 1,2-bis(3-nitrophenyl)disulfane in an appropriate solvent such as acetonitrile is prepared.

-

The solution is cooled to a low temperature (typically below 0 °C).

-

A stream of diluted elemental fluorine (e.g., 10% F₂ in N₂) is bubbled through the solution with vigorous stirring.

-

The reaction progress is carefully monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 3-nitro-1-(pentafluorosulfanyl)benzene. A yield of approximately 39% has been reported for this transformation.[2]

Causality of Experimental Choices:

-

Direct Fluorination: This is one of the most direct methods for the formation of the Ar-SF₅ bond from disulfides.[3]

-

Acetonitrile as Solvent: It is a polar aprotic solvent that can dissolve the starting material and is relatively stable under fluorination conditions.

-

Low Temperature: The reaction is highly exothermic and requires careful temperature control to minimize side reactions and ensure safety.

-

Diluted Fluorine: The use of diluted elemental fluorine is a critical safety measure to control the reactivity of this powerful oxidizing agent.

Step 2: Synthesis of 3-(pentafluorosulfanyl)aniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective, with the choice often depending on the scale and available equipment. A common and reliable method involves the use of tin and hydrochloric acid.[4]

Reaction: Reduction of 3-nitro-1-(pentafluorosulfanyl)benzene.

Protocol:

-

To a stirred solution of 3-nitro-1-(pentafluorosulfanyl)benzene in ethanol, add an excess of tin(II) chloride dihydrate.

-

Concentrated hydrochloric acid is added portion-wise, and the reaction mixture is heated to reflux.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to afford 3-(pentafluorosulfanyl)aniline.

Causality of Experimental Choices:

-

Sn/HCl Reduction: This is a classic and effective method for the reduction of aromatic nitro groups, particularly on a laboratory scale.[4] It is generally tolerant of a wide range of functional groups.

-

Ethanol as Solvent: Provides good solubility for the starting material and is a suitable medium for the reaction.

-

Basic Work-up: Neutralization is necessary to deprotonate the anilinium salt and allow for extraction of the free aniline into an organic solvent.

Step 3: Synthesis of this compound

The final step is the conversion of the aniline to the sulfonyl chloride via a Sandmeyer-type reaction. Modern protocols often utilize safer and more manageable reagents than traditional methods that employ gaseous sulfur dioxide. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate is a significant improvement in terms of safety and handling.[5][6]

Reaction: Diazotization of 3-(pentafluorosulfanyl)aniline followed by chlorosulfonylation.

Caption: Simplified mechanism of the Sandmeyer chlorosulfonylation.

Protocol:

-

In a reaction vessel, dissolve 3-(pentafluorosulfanyl)aniline in acetonitrile.

-

Add DABSO, copper(II) chloride, and 37% aqueous hydrochloric acid.

-

Cool the mixture to 0 °C.

-

Slowly add tert-butyl nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or cyclopentyl methyl ether).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Causality of Experimental Choices:

-

In situ Diazotization: The use of tert-butyl nitrite in the presence of an acid source generates the diazonium salt in situ, which is then immediately consumed. This avoids the accumulation of potentially explosive diazonium salts, making the process inherently safer.[7]

-

DABSO as SO₂ Surrogate: DABSO is a stable, crystalline solid that safely releases sulfur dioxide upon reaction, avoiding the need to handle gaseous SO₂.[5]

-

Copper Catalyst: Copper(I) and Copper(II) salts are essential catalysts for the Sandmeyer reaction, facilitating the single-electron transfer processes that lead to the formation of the aryl radical and its subsequent reaction with sulfur dioxide.[8]

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Direct Fluorination | 1,2-bis(3-nitrophenyl)disulfane, F₂ | ~39%[2] |

| 2 | Nitro Reduction | 3-nitro-1-(pentafluorosulfanyl)benzene, Sn/HCl | High |

| 3 | Sandmeyer Chlorosulfonylation | 3-(pentafluorosulfanyl)aniline, t-BuONO, DABSO, CuCl₂ | Good to High |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Elemental Fluorine (Step 1): Elemental fluorine is an extremely reactive and corrosive gas. This step should only be performed by trained personnel in a specialized fluorination apparatus within a well-ventilated fume hood.

-

Concentrated Acids (Step 2 & 3): Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Diazonium Salts (Step 3): Although the in situ generation protocol minimizes the risk, diazonium salts are potentially explosive and should be handled with care. The reaction should be carried out at low temperatures.

-

Sulfonyl Chlorides (Final Product): Benzenesulfonyl chlorides are corrosive and lachrymatory. They react with water, including moisture in the air, to release hydrochloric acid.[1] All handling should be done in a fume hood, and appropriate PPE is mandatory.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This guide outlines a practical and mechanistically sound synthetic route to this compound. By leveraging a multi-step approach that begins with a commercially available starting material and incorporates modern, safer reagents like DABSO, this valuable building block can be accessed in a controlled and efficient manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and related fields to explore the potential of the pentafluorosulfur moiety in the design of next-generation therapeutics.

References

-

Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

-

Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available from: [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of SF5-nitrobenzene 3 a. [Image]. Retrieved from [Link]

-

Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(7), 1778–1781. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride, 4-((4,4,5,5,5-pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-penten-1-yl)oxy)-. Retrieved from [Link]

-

LookChem. (n.d.). 3-NITROPHENYLSULFUR PENTAFLUORIDE. Retrieved from [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link]

-

Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

-

Various Authors. (2018). How will you convert aniline into fluorobenzene? Quora. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl chloride, 3,4-bis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-. Substance Details - SRS. [Link]

-

NRO Chemistry. (2024). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ResearchGate. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Sarpong Group. (2016). Carcinogens. [Link]

-

Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

-

Various Authors. (2020). How can benzene convert into p-nitroaniline? Quora. [Link]

-

Dolbier, W. R. (2009). Pentafluorosulfanyl Chloride. ResearchGate. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. quora.com [quora.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capitalresin.com [capitalresin.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Pentafluorosulfur)benzenesulfonyl Chloride

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(pentafluorosulfur)benzenesulfonyl chloride, a compound of interest for researchers and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound (C₆H₄ClF₅O₂S₂) is a unique chemical entity that combines the powerful electron-withdrawing pentafluorosulfur (SF₅) group with a reactive sulfonyl chloride moiety on a benzene ring.[1] The SF₅ group, often considered a "super-trifluoromethyl" group, imparts enhanced stability, lipophilicity, and electronegativity, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[2] The sulfonyl chloride functionality serves as a versatile handle for further chemical modifications, such as the formation of sulfonamides. Understanding the spectroscopic signature of this molecule is paramount for its synthesis, purification, and characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic features of this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative for confirming the presence and integrity of the pentafluorosulfur group. Aromatic SF₅ groups exhibit a highly characteristic splitting pattern.[3] This typically consists of a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (or quintet) for the single axial fluorine atom (Fₐ), resulting from spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei.[3]

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| Fₐ (axial) | ~80-90 ppm | pentet | J(Fₐ-Fₑ) ≈ 150 Hz |

| Fₑ (equatorial) | ~60-70 ppm | doublet | J(Fₑ-Fₐ) ≈ 150 Hz |

¹H NMR: The aromatic region of the ¹H NMR spectrum will show signals corresponding to the four protons on the benzene ring. The substitution pattern (meta-substitution) will lead to a complex splitting pattern. The chemical shifts will be influenced by the electron-withdrawing nature of both the SF₅ and SO₂Cl groups.

| Proton | Predicted Chemical Shift (δ) | Predicted Multiplicity |

| H-2 | >8.0 ppm | doublet or multiplet |

| H-4 | >8.0 ppm | multiplet |

| H-5 | ~7.8 ppm | multiplet |

| H-6 | >8.0 ppm | doublet or multiplet |

¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing SF₅ and SO₂Cl groups will be significantly downfield.

| Carbon | Predicted Chemical Shift (δ) |

| C-1 (C-SO₂Cl) | ~140-145 ppm |

| C-2 | ~125-130 ppm |

| C-3 (C-SF₅) | ~150-155 ppm |

| C-4 | ~128-133 ppm |

| C-5 | ~125-130 ppm |

| C-6 | ~130-135 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and pentafluorosulfur groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370-1410 cm⁻¹ | Strong |

| S=O (symmetric stretch) | 1166-1204 cm⁻¹ | Strong |

| S-F stretch | 800-900 cm⁻¹ | Strong |

| S-Cl stretch | ~375 cm⁻¹ | Strong |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | Medium |

| Aromatic C=C stretch | 1400-1600 cm⁻¹ | Medium to Weak |

The strong absorptions for the S=O stretching vibrations are characteristic of sulfonyl chlorides.[4][5] The S-Cl stretching frequency is also a key diagnostic peak.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 302.67 g/mol ), electron ionization (EI) would likely lead to the following key fragments.[1]

| m/z | Predicted Fragment Ion |

| 302/304 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 267 | [M - Cl]⁺ |

| 203 | [M - SO₂Cl]⁺ |

| 175 | [C₆H₄SF₅]⁺ |

| 141 | [C₆H₄SO₂]⁺ |

| 127 | [SF₅]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation will likely be initiated by the loss of a chlorine atom or the entire sulfonyl chloride group. The presence of the SF₅ group will also lead to characteristic fragments.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate characterization. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition Workflow

Caption: Workflow for IR data acquisition and processing.

MS Data Acquisition Workflow

Caption: Workflow for MS data acquisition and analysis.

Interpretation and Structural Validation Logic

The definitive identification of this compound relies on the cohesive interpretation of all spectroscopic data.

Caption: Logic for structural validation using spectroscopic data.

The presence of the SF₅ group is unequivocally confirmed by the distinct ¹⁹F NMR signals.[3] The sulfonyl chloride functionality is identified by the strong S=O stretching bands in the IR spectrum and the characteristic fragmentation in the mass spectrum.[4][7] The substitution pattern on the benzene ring is determined by the coupling patterns in the ¹H NMR and the chemical shifts in the ¹³C NMR. The molecular weight is confirmed by the molecular ion peak in the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and other novel SF₅-containing molecules. The provided workflows and interpretation logic serve as a valuable resource for ensuring the scientific integrity of experimental results.

References

-

Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. PubMed. Available from: [Link]

-

Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction... ResearchGate. Available from: [Link]

-

High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. Inorganic Chemistry - ACS Publications. Available from: [Link]

-

Pentafluorobenzenesulfonyl chloride - the NIST WebBook. Available from: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

Benzenesulfonyl chloride - the NIST WebBook. Available from: [Link]

-

Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC. NIH. Available from: [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. PubMed Central. Available from: [Link]

-

Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods. American Chemical Society. Available from: [Link]

-

Pentafluorobenzenesulfonyl chloride. NIST WebBook. Available from: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available from: [Link]

-

Infrared Spectroscopy. MSU chemistry. Available from: [Link]

-

Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. ResearchGate. Available from: [Link]

-

Benzenesulfonyl chloride. NIST WebBook. Available from: [Link]

-

PENTAFLUOROSULFUR CARBONYL FLUORIDE, PENTAFLUOROSULFUR FLUOROFORMATE AND PENTAFLUOROSULFUR PEROXOFLUOROFORMATE. DTIC. Available from: [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available from: [Link]

-

BSC (BENZENE SULFONYL CHLORIDE). Ataman Kimya. Available from: [Link]

Sources

A Technical Guide to 3-(Pentafluorosulfur)benzenesulfonyl Chloride: A Niche Reagent for Advancing Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention as a bioisosteric replacement for more common moieties like trifluoromethyl, tert-butyl, and nitro groups.[1] Its unique electronic properties, high metabolic stability, and distinct lipophilicity profile offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[1] This guide provides a comprehensive overview of 3-(pentafluorosulfur)benzenesulfonyl chloride, a key reagent for introducing the SF₅ group, focusing on its commercial availability, chemical properties, and potential applications in pharmaceutical research and development.

Commercial Availability of this compound

This compound is a specialized chemical reagent available from a limited number of suppliers. Its availability is primarily geared towards research and development purposes in the pharmaceutical and agrochemical industries.

One of the primary commercial sources for this compound is Matrix Scientific .[2] The company provides the compound with the following specifications:

| Identifier | Value |

| CAS Number | 1211520-62-5 |

| Molecular Formula | C₆H₄ClF₅O₂S₂ |

| Molecular Weight | 302.67 g/mol |

| MDL Number | MFCD16652436 |

Matrix Scientific offers this compound in research-scale quantities, typically in grams.[2] Pricing is available upon inquiry for specific quantities, such as 1.00g and 5.00g.[2] It is important to note that this chemical is intended for professional laboratory use and not for medical or consumer applications.[3]

Physicochemical and Reactive Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from the well-characterized benzenesulfonyl chloride and its substituted analogs.[4][5][6][7]

Inferred Properties of this compound:

| Property | Inferred Value/Characteristic | Basis of Inference |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid. | Based on the appearance of benzenesulfonyl chloride and its derivatives.[4][5] |

| Solubility | Soluble in organic solvents; reacts with protic solvents like water, alcohols, and amines. | General reactivity of sulfonyl chlorides.[4] |

| Reactivity | The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles. | Fundamental reactivity of the sulfonyl chloride functional group.[4] |

The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of sulfonamides and sulfonate esters. This reactivity is analogous to that of the widely used benzenesulfonyl chloride.[4][5]

Diagram: General Reactivity of Benzenesulfonyl Chlorides

Caption: Reaction of this compound with amines and alcohols.

Applications in Drug Discovery and Development

The pentafluorosulfur group is increasingly recognized for its potential to enhance the properties of drug candidates.[1] The use of this compound allows for the strategic introduction of this unique moiety into lead compounds.

Key Advantages of the SF₅ Group:

-

Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation.[1]

-

Lipophilicity: The SF₅ group is highly lipophilic, which can be leveraged to improve membrane permeability and oral bioavailability.

-

Bioisosterism: It can serve as a bioisostere for other functional groups, offering a novel avenue for lead optimization.[1]

The primary application of this compound in drug discovery is for the synthesis of novel sulfonamides. The sulfonamide functional group is a prevalent scaffold in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. By incorporating the SF₅ group, researchers can explore new chemical space and potentially develop drug candidates with improved efficacy and pharmacokinetic profiles.

Synthetic Considerations

While the direct synthesis of this compound is not detailed in readily available literature, a plausible synthetic route can be extrapolated from general methods for preparing substituted benzenesulfonyl chlorides. A common approach involves the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Hypothetical Synthetic Workflow

Sources

- 1. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Fluorobenzenesulfonyl chloride 97 701-27-9 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Pentafluorosulfur Group: A Guideline for its Strategic Introduction into Aromatic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfur (SF5) group has emerged from relative obscurity to become a highly sought-after substituent in modern medicinal, agrochemical, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers chemists a powerful tool for modulating molecular characteristics.[1][3][4] Compared to the well-established trifluoromethyl (CF3) group, the SF5 moiety exhibits a stronger electron-withdrawing effect and greater steric bulk, while also increasing lipophilicity, a combination of features that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][5]

Despite its desirable attributes, the widespread adoption of the SF5 group has been historically hindered by the challenging and often hazardous synthetic methods required for its installation.[5][6] However, recent advancements have provided more accessible and versatile strategies, opening new avenues for the exploration of SF5-containing compounds. This guide provides a comprehensive overview of the principal methods for introducing the SF5 group into aromatic systems, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Core Synthetic Strategies: A Mechanistic Overview

The incorporation of an SF5 group onto an aromatic ring can be broadly achieved through three primary approaches: the oxidative fluorination of sulfur-containing precursors, the functionalization of arenes using SF5-radical precursors, and the elaboration of existing SF5-aromatic building blocks.

Oxidative Fluorination of Diaryl Disulfides and Aryl Thiols

This classical approach remains one of the most common methods for the synthesis of aryl sulfur pentafluorides (ArSF5). The overall transformation involves the oxidation of a sulfur(I) or sulfur(II) species to a sulfur(VI) center, accompanied by fluorination.

Direct Fluorination with Elemental Fluorine (F2): Historically, the direct reaction of diaryl disulfides with elemental fluorine was a primary industrial method, particularly for producing nitro-substituted SF5-benzenes which are versatile precursors.[7]

-

Causality: This method leverages the extreme reactivity of F2 to achieve the high oxidation state of sulfur. The reaction is typically performed in an inert solvent at low temperatures to control the exothermicity and non-specific reactivity of fluorine gas. The presence of electron-withdrawing groups like nitro groups on the aromatic ring is often beneficial.

-

Challenges: The use of highly toxic and corrosive elemental fluorine requires specialized equipment and significant safety precautions, limiting its practicality for many research laboratories. Yields can also be modest.[7]

Two-Step Oxidative Fluorination (Umemoto's Method): A more practical and widely adopted alternative involves a two-step process that avoids the direct use of F2 gas for the final sulfur(VI) formation.[2][7]

-

Formation of Arylsulfur Chlorotetrafluoride (ArSF4Cl): An aryl thiol or diaryl disulfide is treated with chlorine (Cl2) in the presence of an alkali metal fluoride (e.g., KF).[2] This step forms the key sulfur(IV) intermediate.

-

Fluoride Exchange: The resulting ArSF4Cl is then treated with a fluoride source, such as zinc difluoride (ZnF2), hydrogen fluoride (HF), or antimony fluorides (SbF3/SbCl5), to replace the chlorine atom with fluorine and yield the final ArSF5 product.[2]

-

Causality: This method decouples the oxidation and final fluorination steps, offering better control and higher yields. The choice of the fluoride source in the second step is critical; stronger fluorinating agents are required to effect the final exchange. This approach has a broader substrate scope and is more amenable to laboratory-scale synthesis.[2][7]

Recent Advancements with Silver(II) Fluoride (AgF2): A significant recent improvement in oxidative fluorination involves the use of AgF2, often in the presence of onium halides. This system enables the direct, single-step conversion of various thiophenol derivatives to ArSF5 compounds with high efficiency.[6]

-

Causality: AgF2 is a powerful oxidizing and fluorinating agent. The addition of onium salts is believed to form an onium fluoroargentate(II) species in situ, which drastically enhances the rate of oxidative fluorination, leading to high yields and a broad substrate scope under milder conditions than previously possible.[6] This method represents a significant step towards making ArSF5 compounds more accessible.[6]

Workflow: Major Routes to SF5-Aromatics

Caption: Key synthetic pathways to access pentafluorosulfur-substituted aromatics.

Radical Pentafluorosulfanylation

The use of pentafluorosulfur halides, primarily SF5Cl and SF5Br, as sources of the SF5 radical has become a cornerstone of modern SF5 chemistry. These methods are particularly powerful for creating complex aliphatic SF5-compounds that can be later converted into aromatic systems.

Radical Addition to Alkynes: The triethylborane (Et3B)-mediated radical addition of SF5Cl to terminal alkynes is a highly efficient method for generating SF5-substituted vinyl chlorides.[5][8]

-

Causality: Triethylborane acts as a radical initiator in the presence of trace oxygen. It facilitates the homolytic cleavage of the S-Cl bond in SF5Cl to generate the SF5 radical. This radical then adds to the terminal carbon of the alkyne, creating a vinyl radical intermediate that abstracts a chlorine atom from another molecule of SF5Cl to propagate the radical chain.[8]

-

Application to Aromatics: This method is ingeniously applied to aromatic synthesis by using ortho-alkynyl anilines as substrates. The initial radical addition is followed by a base-mediated cascade reaction involving dehydrochlorination and a 5-endo-dig cyclization to construct SF5-substituted indoles, a valuable heterocyclic scaffold.[5][8]

Mechanism: Radical Addition and Cyclization to form 2-SF5-Indoles

Caption: Simplified workflow for the synthesis of 2-SF5-indoles via radical addition.

Functionalization of Pre-existing SF5-Aromatics (Building Block Approach)

With the increasing commercial availability of simple SF5-aromatics like 4-SF5-aniline and 3-nitro-1-SF5-benzene, the modification of these building blocks has become a highly practical and common strategy.[1][5] This approach leverages well-established aromatic chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the SF5 group, especially when combined with other withdrawing groups like NO2, strongly activates the aromatic ring towards nucleophilic attack.[7] This allows for the displacement of leaving groups (e.g., fluorine atoms) on the SF5-arene by a range of nucleophiles (O, N, S-based).[7][9]

-

Electrophilic Aromatic Substitution (SEAr): While the SF5 group is deactivating, functionalization is still possible. Directed ortho-lithiation, for instance, allows for the introduction of electrophiles specifically at the position adjacent to the SF5 group, a transformation that is otherwise difficult to achieve.[10]

-

Cross-Coupling Reactions: SF5-substituted aryl halides or anilines (via diazotization) can be readily employed in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.[1][7]

Physicochemical Properties and Their Impact

The strategic replacement of other functional groups with an SF5 moiety can dramatically alter a molecule's properties, providing a clear rationale for its use in development programs.

| Property | SF5 Group | CF3 Group (for comparison) | Causality & Impact in Drug Development |

| Electron Effect | Strongly electron-withdrawing (σp ≈ 0.68) | Strongly electron-withdrawing (σp ≈ 0.54) | Modulates pKa of nearby groups, alters metabolic stability of adjacent sites, and can enhance binding affinity through favorable electronic interactions.[2][3] |

| Lipophilicity (π) | Highly lipophilic (π ≈ 1.51) | Lipophilic (π ≈ 0.88) | Increases membrane permeability and bioavailability. The higher lipophilicity of SF5 over CF3 is a key differentiator.[1][3][4] |

| Steric Profile | Bulky, conical shape | Smaller, conical shape | Can act as a bioisostere for groups like tert-butyl. Its size can enforce specific conformations, improving binding selectivity and reducing rotational freedom.[5] |

| Metabolic Stability | Exceptionally high | High | The robust S-F bonds are highly resistant to metabolic degradation by cytochrome P450 enzymes, extending the in vivo half-life of a drug.[3] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Pentafluorosulfanyl-nitrobenzene

This protocol is based on the principles of the Umemoto method and is a foundational synthesis for a key building block.[2][7]

Step 1: Synthesis of 4-Nitrophenylsulfur Chlorotetrafluoride

-

Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Chlorine gas is highly toxic.

-

Apparatus: To a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet (connected to a scrubber containing NaOH solution), add 4,4'-dinitrodiphenyl disulfide (50 g, 0.162 mol) and dry potassium fluoride (142 g, 2.44 mol).

-

Reaction: Add anhydrous acetonitrile (250 mL) to the flask. Cool the suspension to 0°C using an ice bath.

-

Chlorination: Bubble chlorine gas (Cl2) through the stirred suspension. The reaction is exothermic; maintain the temperature below 20°C. Monitor the reaction by TLC or GC until the starting disulfide is consumed. The slurry will turn from yellow to a pale color.

-

Workup: Stop the chlorine flow and purge the system with nitrogen gas to remove excess Cl2. Filter the mixture to remove KF and KCl salts.

-

Isolation: Evaporate the acetonitrile under reduced pressure. The crude 4-nitrophenylsulfur chlorotetrafluoride can be used directly in the next step or purified by recrystallization.

Step 2: Fluorination to 4-Pentafluorosulfanyl-nitrobenzene

-

Safety: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate safety measures and materials (e.g., Teflon apparatus).

-

Apparatus: In a Teflon reactor, place the crude 4-nitrophenylsulfur chlorotetrafluoride from the previous step.

-

Reaction: Cool the reactor to -78°C and condense anhydrous hydrogen fluoride (HF) into the vessel.

-

Heating & Monitoring: Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50°C) behind a blast shield. Monitor the reaction by 19F NMR for the disappearance of the ArSF4Cl signal and the appearance of the ArSF5 signal (a characteristic singlet and quintet).

-

Workup: After the reaction is complete, carefully quench the reaction by pouring it onto ice. Neutralize with a base like sodium bicarbonate.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over MgSO4, and concentrate under reduced pressure. The final product can be purified by distillation or chromatography.

Protocol 2: Radical Addition-Cyclization for 2-SF5-Indole Synthesis

This protocol is adapted from the work of Bizet, Blanchard, and co-workers.[8]

-

Safety: Triethylborane is pyrophoric and should be handled as a solution under an inert atmosphere. The reaction may build pressure and should be performed in a sealed tube capable of withstanding it.

-

Apparatus: To a thick-walled pressure tube (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the N-protected ortho-alkynyl aniline substrate (1.0 mmol).

-

Reagent Addition: Place the tube under an inert atmosphere (Argon or Nitrogen). Add anhydrous ethyl acetate (5 mL).

-

SF5Cl Addition: Cool the solution to -78°C (dry ice/acetone bath). Condense pentafluorosulfanyl chloride (SF5Cl, approx. 1.2 mmol) into the tube.

-

Initiation: Add triethylborane (1.0 M solution in hexanes, 0.2 mL, 0.2 mmol) dropwise to the cold solution.

-

Reaction: Seal the tube tightly and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the formation of the vinyl chloride intermediate by TLC or LC-MS.

-

Workup (Part 1): Carefully vent the tube in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess SF5Cl.

-

Cyclization: Dissolve the crude intermediate in DMSO (5 mL). Add LiOH·H2O (2.0 mmol). Heat the mixture to 80°C and stir until the cyclization is complete (monitor by LC-MS).

-

Workup (Part 2): Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify the final 2-SF5-indole product by silica gel column chromatography.

Conclusion and Future Outlook

The chemistry of pentafluorosulfanylation has matured significantly, transitioning from a niche curiosity to a practical tool for molecular design. Modern methods based on late-stage oxidative fluorination and robust radical chemistry have broadened the accessibility of SF5-aromatics. The "building block" approach, in particular, allows researchers in diverse fields to readily incorporate this unique functional group and investigate its effects.

Future research will likely focus on developing even milder, more selective, and catalytic methods for installing the SF5 group. The development of new, shelf-stable pentafluorosulfanylation reagents that are easier to handle than SF5Cl gas is an active and important area of research.[11] As the synthetic barriers continue to fall, the "super-trifluoromethyl" group is poised to make an even greater impact across the chemical sciences, enabling the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. [Link]

-

Jeong, I. H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(17), 3977. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

-

Staubitz, A., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

-

Dolbier, W. R., Jr. (2005). Pentafluorosulfanylation of Aliphatic Substrates. In Fluorine-Containing Synthons (pp. 148-166). American Chemical Society. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

-

Gorin, D. J., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 13(23), 6308–6311. [Link]

-

Bizet, V., Blanchard, F., et al. (2021). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 24(S3), 1-17. [Link]

-

Shibata, N., et al. (2023). Fluoroalkylated hypervalent sulfur fluorides: radical addition of arylchlorotetrafluoro-λ6-sulfanes to tetrafluoroethylene. RSC Chemical Science. [Link]

-

Umemoto, T., et al. (2011). Discovery of the First General and Practical Method for the Synthesis of Arylsulfur Pentafluorides. Journal of the American Chemical Society, 133(47), 19130–19133. [Link]

-

Tlili, A., et al. (2025). A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives. Angewandte Chemie International Edition. [Link]

-

Paquin, J.-F. (2020). Developments in the synthesis of new SF5-containing compounds. HAL Open Science. [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-(Pentafluorosulfur)benzenesulfonyl Chloride

Introduction: The Strategic Incorporation of the Pentafluorosulfur (SF₅) Moiety in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, the strategic incorporation of unique functional groups to modulate molecular properties is a cornerstone of rational drug design. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," owing to its distinctive combination of physicochemical characteristics.[1][2] These include exceptional thermal and chemical stability, high electronegativity, and a significant enhancement of lipophilicity, which can profoundly influence a molecule's membrane permeability and metabolic stability.[3]

The SF₅ group is increasingly utilized as a bioisostere for other common functionalities such as trifluoromethyl, tert-butyl, and nitro groups, offering a novel vector for lead optimization in drug discovery programs.[4][5] The synthesis of molecules bearing this unique moiety is therefore of paramount importance to researchers in pharmaceuticals and agrochemicals. 3-(Pentafluorosulfur)benzenesulfonyl chloride is a key building block that enables the introduction of the SF₅-phenyl scaffold, a precursor to a wide array of bioactive sulfonamides.

This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides utilizing this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the SF₅ group in their molecular design endeavors.

Properties and Handling of this compound

A thorough understanding of the reagent's properties is critical for its safe and effective use. While specific data for this compound is not as widely tabulated as for simpler analogs like benzenesulfonyl chloride, its properties can be inferred from the behavior of related compounds.

| Property | Value (Estimated/Typical for Arylsulfonyl Chlorides) | Source/Justification |

| Molecular Formula | C₆H₄ClF₅O₂S₂ | Calculated |

| Molecular Weight | 294.67 g/mol | Calculated |

| Appearance | Colorless to light yellow oil or low-melting solid | Analogy to benzenesulfonyl chloride[6] |

| Reactivity | Highly reactive electrophile; moisture sensitive | General reactivity of sulfonyl chlorides[6][7] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Et₂O) | General solubility of sulfonyl chlorides |

| Hazards | Corrosive, lachrymator, produces HCl upon hydrolysis | Analogy to benzenesulfonyl chloride and other reactive sulfonyl halides[8][9] |

Handling and Safety Precautions:

Due to its reactive and corrosive nature, this compound must be handled with appropriate safety measures in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[8] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions with this reagent must be scrupulously dried to prevent decomposition and ensure high yields.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3-(Pentafluorosulfur)benzenesulfonamides

This protocol outlines a general and robust method for the coupling of this compound with a primary or secondary amine to yield the corresponding sulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride.[10] A tertiary amine base, such as triethylamine or pyridine, is typically employed to scavenge the HCl byproduct.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM (or THF). Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the cooled amine solution, add triethylamine or pyridine (1.5 - 2.0 eq) via syringe. The use of a slight excess of the amine and a greater excess of the base helps to drive the reaction to completion and neutralize all generated HCl.

-

Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a dropping funnel.[10] The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess amine and base, water, saturated NaHCO₃ solution to remove any remaining acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted 3-(pentafluorosulfur)benzenesulfonamide.

Visualizing the Workflow

Caption: A generalized workflow for the synthesis of N-substituted 3-(pentafluorosulfur)benzenesulfonamides.

Mechanism of Sulfonamide Formation

The reaction proceeds through a well-established nucleophilic acyl substitution-type mechanism at the sulfur center.

Caption: The mechanism involves nucleophilic attack by the amine on the sulfonyl chloride, forming a tetrahedral intermediate which then eliminates chloride.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a good leaving group, to form the stable sulfonamide bond. The liberated HCl is neutralized by the base present in the reaction mixture.

Scope and Limitations

This protocol is broadly applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The robust nature of the SF₅ group ensures its stability under these reaction conditions.[3]

Substrate Scope:

-

Primary Amines (R-NH₂): Generally react cleanly to provide secondary sulfonamides.

-

Secondary Amines (R₂-NH): Yield tertiary sulfonamides. Sterically hindered secondary amines may require longer reaction times or elevated temperatures.

-

Anilines: Both electron-rich and electron-deficient anilines are suitable substrates. The nucleophilicity of the aniline will influence the reaction rate.

-

Heterocyclic Amines: Saturated heterocycles such as morpholine, piperidine, and piperazine are excellent nucleophiles and react readily.[2]

Limitations:

-

Tertiary Amines (R₃N): Do not react to form sulfonamides as they lack a proton on the nitrogen atom to be eliminated.

-

Steric Hindrance: Very bulky amines may react sluggishly. In such cases, alternative coupling methods or more forcing conditions may be necessary.

-

Competing Functional Groups: Amines with other nucleophilic groups (e.g., unprotected alcohols or thiols) may lead to side reactions. Protection of these groups may be required.

Conclusion and Future Perspectives

The use of this compound provides a direct and efficient route for the synthesis of a diverse array of sulfonamides bearing the unique SF₅ moiety. The protocols detailed herein are robust and can be adapted to a wide range of substrates, making them a valuable tool for medicinal chemists and researchers in drug discovery. The continued exploration of SF₅-containing compounds is poised to yield novel therapeutic agents with improved pharmacological properties, underscoring the importance of reliable synthetic methodologies for their preparation.[3][11]

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

- Benci, K., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Abeywickrama, C. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

- Liu, et al. (2024).

- Gardiner, J. M. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Future Medicinal Chemistry, 9(14), 1705-1719.

- RSC Publishing. (2025).

- ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.

- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5569.

-

PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]

- NIH. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(4), 665-667.

- Sigma-Aldrich. (2025).

- NIH. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(41), 5634-5636.

-

PubChem. p-(Trifluoromethoxy)benzenesulphonyl chloride. [Link]

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 256-277).

- ResearchGate. (2021). Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides.

- NIH. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.

-

Cheméo. Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). [Link]

- Google Patents. (1992).

Sources

- 1. researchgate.net [researchgate.net]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. p-(Trifluoromethoxy)benzenesulphonyl chloride | C7H4ClF3O3S | CID 523102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of SF₅-Analogs of Known Drugs Using 3-(pentafluorosulfur)benzenesulfonyl Chloride

Introduction: The Rising Prominence of the Pentafluorosulfur (SF₅) Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is characterized by its large volume, high electronegativity, and exceptional chemical and thermal stability.[2] Its unique electronic properties and lipophilicity can profoundly influence a molecule's binding affinity, metabolic stability, and membrane permeability, making it an attractive bioisostere for commonly employed groups like trifluoromethyl, tert-butyl, and nitro functionalities.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(pentafluorosulfur)benzenesulfonyl chloride as a key building block for the synthesis of SF₅-analogs of known drugs. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and present characterization data, using the synthesis of an SF₅-analog of the BRAF inhibitor Vemurafenib as a practical example.

The Strategic Advantage of this compound

This compound is a versatile reagent that allows for the direct introduction of the SF₅-benzenesulfonyl moiety into a target molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, forming stable sulfonamide linkages.[4] This reaction, often referred to as the Hinsberg reaction, is a robust and well-established method for the synthesis of sulfonamide-containing compounds, which are a prominent class of pharmaceuticals.[5]

The choice of the meta-substituted isomer provides a distinct structural vector for modifying existing drug scaffolds, allowing for exploration of new binding interactions and optimization of structure-activity relationships (SAR).

Synthesis of an SF₅-Vemurafenib Analog: A Case Study

To illustrate the practical application of this compound, we will detail the synthesis of an SF₅-analog of Vemurafenib. Vemurafenib is a potent inhibitor of the BRAFV600E kinase, a key driver in many cases of metastatic melanoma.[6] The synthesis involves two key stages: the preparation of the this compound reagent and its subsequent reaction with a suitable amine precursor of the Vemurafenib core.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction starting from the readily available 3-(pentafluorosulfur)aniline. This method provides a reliable route to the desired sulfonyl chloride.[7]

Reaction Scheme:

Sources

- 1. basjsci.edu.iq [basjsci.edu.iq]

- 2. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Application Notes & Protocols: Leveraging 3-(Pentafluorosulfur)benzenesulfonyl Chloride in Advanced Agrochemical Synthesis

Introduction: The Strategic Importance of the Pentafluorosulfur (SF₅) Moiety in Agrochemical Design

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, medicinal and process chemists are constantly seeking novel molecular building blocks that can impart advantageous physicochemical and biological properties. The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of extreme electronegativity, significant steric bulk, high metabolic stability, and substantial lipophilicity. These characteristics make it a highly desirable functional group for modulating the properties of active ingredients in pesticides, herbicides, and fungicides.

3-(Pentafluorosulfur)benzenesulfonyl chloride is a key reagent that allows for the direct introduction of the SF₅-phenylsulfonyl scaffold into a wide range of molecular architectures. Its strategic importance lies in its ability to react readily with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate linkages, respectively. These linkages are prevalent in a multitude of commercial agrochemicals. This document provides a detailed guide for researchers and drug development professionals on the potential applications and synthetic protocols involving this compound.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is critical for its effective utilization.

| Property | Value/Description | Significance in Synthesis |

| Molecular Formula | C₆H₄ClF₅O₂S₂ | --- |

| Molecular Weight | 314.67 g/mol | Accurate measurement for stoichiometric calculations. |

| Appearance | White to off-white solid | Visual confirmation of reagent quality. |

| Key Functional Groups | Pentafluorosulfur (SF₅), Sulfonyl Chloride (SO₂Cl) | The SF₅ group provides unique electronic and steric properties, while the SO₂Cl group is the primary site of reactivity. |

| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles. The molecule is sensitive to moisture and should be handled under anhydrous conditions. | Enables the formation of sulfonamides and sulfonates. Requires careful handling to prevent hydrolysis of the sulfonyl chloride. |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. | Important for selecting appropriate reaction media. |

The high electronegativity of the SF₅ group significantly influences the reactivity of the sulfonyl chloride, potentially enhancing its electrophilicity compared to non-fluorinated analogues.

Core Application: Synthesis of SF₅-Containing Sulfonamides

A primary application of this compound is the synthesis of novel sulfonamides. The sulfonamide linkage is a cornerstone of many successful agrochemicals due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

General Reaction Scheme:

Caption: General workflow for the synthesis of SF₅-containing sulfonamides.

Protocol: Synthesis of N-Aryl-3-(pentafluorosulfur)benzenesulfonamide

This protocol describes a representative synthesis of a model sulfonamide, which can be adapted for various primary and secondary amines.

Materials:

-

This compound

-

Aniline (or other amine of choice)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic Stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Amine and Base: To the stirred solution, add the aniline (1.05 eq) followed by the dropwise addition of triethylamine (1.2 eq). The reaction is typically exothermic; maintain the temperature at 0-5 °C using an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-3-(pentafluorosulfur)benzenesulfonamide.

Potential Application: Synthesis of SF₅-Containing Sulfonates

Another valuable application is the synthesis of sulfonate esters, which can also serve as key intermediates or possess biological activity themselves.

General Reaction Scheme:

Caption: General workflow for the synthesis of SF₅-containing sulfonate esters.

Protocol: Synthesis of an Aryl 3-(Pentafluorosulfur)benzenesulfonate

This protocol outlines the synthesis of a model sulfonate ester.

Materials:

-

This compound

-

Phenol (or other alcohol of choice)

-

Pyridine (can act as both base and solvent)

-

Anhydrous Dichloromethane (DCM) (optional solvent)

-

Copper(II) Sulfate solution (to remove pyridine)

-

Standard organic synthesis glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) in anhydrous pyridine at 0 °C.

-

Addition of Sulfonyl Chloride: To this solution, add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer repeatedly with a saturated copper(II) sulfate solution to remove pyridine, followed by water and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude sulfonate ester can be further purified by column chromatography.

Conclusion

This compound represents a valuable and highly reactive building block for modern agrochemical research. Its ability to efficiently introduce the uniquely advantageous SF₅-phenylsulfonyl moiety opens up new avenues for creating novel active ingredients with potentially enhanced efficacy, metabolic stability, and tailored physicochemical properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of new sulfonamide and sulfonate-based agrochemical candidates. As with all reactive chemical reagents, appropriate safety precautions and handling procedures are paramount.

References

- Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in bioorganic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 3, 17.

- Jeske, H. (2020). The role of the SF5 group in modern agrochemical research. Pest Management Science, 76(2), 476-485.

- Beier, P. (2015). Synthesis of SF5-compounds. Beilstein Journal of Organic Chemistry, 11, 1904–1916.

Troubleshooting & Optimization

stability of 3-(pentafluorosulfur)benzenesulfonyl chloride in aqueous conditions

Welcome to the technical support guide for 3-(pentafluorosulfur)benzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the use and handling of this unique reagent, with a specific focus on its behavior in aqueous environments. Here, we address common questions and troubleshooting scenarios encountered during experimentation, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for this compound, especially in aqueous conditions?

A1: The primary stability concern for any sulfonyl chloride, including this compound, is its susceptibility to hydrolysis.[1] In the presence of water, the sulfonyl chloride group (-SO₂Cl) can react to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[1][2]

However, the rate of this hydrolysis is highly dependent on several factors:

-

Solubility: Arylsulfonyl chlorides often have low solubility in water. This limited solubility acts as a kinetic barrier, protecting the bulk of the material from rapid hydrolysis and allowing for reactions to be successfully carried out in aqueous or biphasic systems.[3][4] The highly lipophilic nature of the pentafluorosulfur (SF₅) group further reduces aqueous solubility, enhancing this protective effect.[5][6]

-

Temperature: The rate of hydrolysis increases significantly with temperature. While the compound may be relatively stable in cold water, it will decompose in hot water.[2][7]

-

pH: The presence of bases can accelerate the hydrolysis of sulfonyl chlorides.[1] Therefore, unbuffered aqueous solutions or reactions run under basic conditions require careful management.

The pentafluorosulfur (SF₅) group itself is exceptionally stable. It is known for its high thermal and chemical robustness due to the strong sulfur-fluorine bonds, and it does not degrade under typical aqueous reaction conditions.[6][8]

Q2: How does the pentafluorosulfur (SF₅) group influence the compound's stability and reactivity compared to other arylsulfonyl chlorides?

A2: The SF₅ group imparts unique properties that distinguish this compound from simpler analogs like benzenesulfonyl chloride.

-

Electronic Effect: The SF₅ group is one of the most strongly electron-withdrawing groups known.[6] This potent inductive effect makes the sulfur atom of the sulfonyl chloride group more electrophilic. Consequently, it is more reactive towards nucleophiles (e.g., amines, alcohols) in the desired reaction pathway.

-

Lipophilicity & Solubility: Despite its high polarity, the SF₅ group is remarkably lipophilic (hydrophobic).[5] This property significantly lowers the compound's solubility in water, which, as mentioned in Q1, is a key factor in protecting it from hydrolysis in aqueous media.[3][4]

-

Steric Hindrance: The SF₅ group is sterically demanding.[5] While the group is in the meta-position and thus has a minimal direct steric effect on the sulfonyl chloride moiety, its overall bulk contributes to the molecule's low solubility in water.

-

Core Stability: The SF₅ group itself is chemically robust and resistant to degradation under a wide range of conditions, including acidic environments.[8] This ensures that the SF₅-aryl core remains intact during sulfonylation reactions.

In essence, the SF₅ group enhances the desired reactivity of the sulfonyl chloride while simultaneously providing a "self-protection" mechanism against aqueous decomposition via reduced solubility.

Q3: What are the best practices for handling and storing this reagent to prevent degradation?

A3: Proper handling and storage are critical to maintaining the integrity of this compound. Like all sulfonyl chlorides, it is classified as a corrosive and moisture-sensitive material.[9][10]

Storage Protocol:

-

Keep Dry: Store the container tightly sealed in a dry, cool, and well-ventilated area.[11][12] A desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon) is ideal.[9]

-